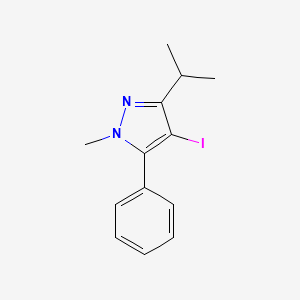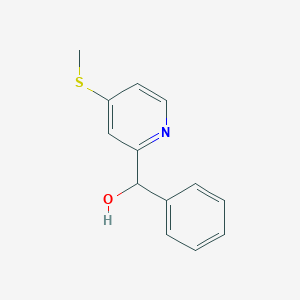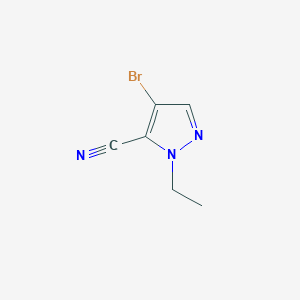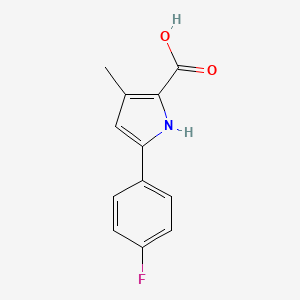
Ethyl 3-(5-(3-nitrophenyl)furan-2-yl)acrylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-(5-(3-nitrophenyl)furan-2-yl)acrylate is an organic compound that belongs to the class of furan derivatives. This compound is characterized by the presence of a furan ring substituted with a nitrophenyl group and an acrylate ester. Furan derivatives are known for their diverse biological activities and are widely used in medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(5-(3-nitrophenyl)furan-2-yl)acrylate typically involves the nitration of furan derivatives followed by esterification. One common method includes the nitration of 5-nitrofuran-2-carbaldehyde using a mixture of nitric acid and acetic anhydride in the presence of sulfuric acid . The resulting nitrofuran derivative is then subjected to esterification with ethanol to form the desired acrylate ester .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and esterification processes. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The choice of solvents, catalysts, and reaction parameters is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(5-(3-nitrophenyl)furan-2-yl)acrylate undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The furan ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Electrophilic reagents like halogens or sulfonyl chlorides are commonly employed.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted furan derivatives.
Scientific Research Applications
Ethyl 3-(5-(3-nitrophenyl)furan-2-yl)acrylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of Ethyl 3-(5-(3-nitrophenyl)furan-2-yl)acrylate involves its interaction with biological targets. The nitrophenyl group can participate in redox reactions, leading to the generation of reactive oxygen species (ROS). These ROS can induce oxidative stress in cells, leading to cell death. The furan ring can also interact with cellular proteins and enzymes, modulating their activity and affecting cellular pathways .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3-(5-(2-chloro-5-nitrophenyl)furan-2-yl)acrylate
- (E)-3-(5-(2-Nitrophenyl)furan-2-yl)acrylic acid
- Ethyl 3-(furan-2-yl)propionate
Uniqueness
Ethyl 3-(5-(3-nitrophenyl)furan-2-yl)acrylate is unique due to the specific positioning of the nitrophenyl group on the furan ring, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C15H13NO5 |
|---|---|
Molecular Weight |
287.27 g/mol |
IUPAC Name |
ethyl (E)-3-[5-(3-nitrophenyl)furan-2-yl]prop-2-enoate |
InChI |
InChI=1S/C15H13NO5/c1-2-20-15(17)9-7-13-6-8-14(21-13)11-4-3-5-12(10-11)16(18)19/h3-10H,2H2,1H3/b9-7+ |
InChI Key |
GBUPYIVWDKVSPP-VQHVLOKHSA-N |
Isomeric SMILES |
CCOC(=O)/C=C/C1=CC=C(O1)C2=CC(=CC=C2)[N+](=O)[O-] |
Canonical SMILES |
CCOC(=O)C=CC1=CC=C(O1)C2=CC(=CC=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-Cyclopropyl-N-ethyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxamide](/img/structure/B11772625.png)

![[(1S,2R,8R,9S)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-8-yl]methanamine](/img/structure/B11772644.png)
![3-Amino-4-(4-chlorophenyl)-6-phenyl-N-(2-(trifluoromethyl)phenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11772649.png)

![6-Methylhexahydropyrrolo[1,2-A]pyrazin-1(2H)-one](/img/structure/B11772651.png)


![2-Oxabicyclo[4.2.0]octan-7-amine](/img/structure/B11772658.png)

![3-Amino-N-(2,3-dichlorophenyl)-4-(4-methoxyphenyl)-6-(p-tolyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11772673.png)

